N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H25N7O2 and its molecular weight is 419.489. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular Research
The compound's relevance in cardiovascular research is highlighted in a study that investigates the synthesis and activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems. Among these, a compound with similar structural features demonstrated potent coronary vasodilating and antihypertensive activities, indicating the potential of N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in cardiovascular applications (Sato et al., 1980).
Antimicrobial and Antioxidant Activities
Research on pyridine and fused pyridine derivatives, including compounds with structural similarities to the queried compound, has demonstrated antimicrobial and antioxidant activities. These findings suggest possible applications of this compound in developing antimicrobial and antioxidant agents (Flefel et al., 2018).
Antiproliferative Activity
A study focusing on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which are structurally related to the compound , demonstrated inhibition of endothelial and tumor cell proliferation. This suggests potential uses of this compound in cancer research and therapy (Ilić et al., 2011).
Synthesis and Applications in Organic Chemistry
Another study involved the synthesis and reactions of various heterocyclic compounds, including triazolo[4,3-a]pyridine derivatives, which are related to the compound . These synthesized compounds were evaluated for antimicrobial activities, indicating a broad range of potential applications in organic and medicinal chemistry (Farghaly, 2008).
Antihistaminic Activity
Research on fused pyridazines, including compounds structurally related to this compound, revealed their potential antihistaminic activity and inhibitory effects on eosinophil infiltration. This suggests possible applications in treating allergic conditions and atopic dermatitis (Gyoten et al., 2003).
Mechanism of Action
Target of Action
The compound’s primary targets are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair, while EGFR (Epidermal Growth Factor Receptor) is a protein that plays a crucial role in cell growth and division .
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR . This dual inhibition disrupts the DNA repair mechanism and cell growth, particularly in cancer cells .
Biochemical Pathways
The compound affects the DNA repair and cell growth pathways. By inhibiting PARP-1, it disrupts the DNA repair mechanism, leading to accumulation of DNA damage in the cells . By inhibiting EGFR, it disrupts cell growth and division, leading to cell death .
Pharmacokinetics
The compound’s ability to inhibit parp-1 and egfr suggests that it has sufficient bioavailability to reach its targets and exert its effects .
Result of Action
The compound’s action leads to significant molecular and cellular effects. It induces apoptosis (programmed cell death) in cancer cells, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . These changes contribute to the induction of apoptosis and the inhibition of cell growth .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-14-3-4-18(9-15(14)2)28-11-16(10-21(28)30)22(31)24-17-7-8-27(12-17)20-6-5-19-25-23-13-29(19)26-20/h3-6,9,13,16-17H,7-8,10-12H2,1-2H3,(H,24,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXRBHJNKUMJGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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